molecular formula C21H24N2OS2 B11519047 6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzothiazole-2(3H)-thione

6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzothiazole-2(3H)-thione

Cat. No.: B11519047
M. Wt: 384.6 g/mol
InChI Key: KICCOZGRWSYIBK-UHFFFAOYSA-N
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Description

6-Ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1,3-benzothiazole-2-thione is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes an ethoxy group, a phenylpiperidine moiety, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1,3-benzothiazole-2-thione typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Piperidine Moiety: The phenylpiperidine moiety is introduced through a nucleophilic substitution reaction using 4-phenylpiperidine and an appropriate alkylating agent.

    Final Assembly: The final compound is obtained by coupling the benzothiazole intermediate with the phenylpiperidine derivative under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques like continuous flow synthesis, automated reactors, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1,3-benzothiazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A related compound with a simpler structure, used in the synthesis of pharmaceuticals.

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings, used in various chemical and biological applications.

Uniqueness

6-Ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydro-1,3-benzothiazole-2-thione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H24N2OS2

Molecular Weight

384.6 g/mol

IUPAC Name

6-ethoxy-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C21H24N2OS2/c1-2-24-18-8-9-19-20(14-18)26-21(25)23(19)15-22-12-10-17(11-13-22)16-6-4-3-5-7-16/h3-9,14,17H,2,10-13,15H2,1H3

InChI Key

KICCOZGRWSYIBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=S)S2)CN3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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